molecular formula C17H17ClF3N5O3 B2866480 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methoxybenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide CAS No. 321433-46-9

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methoxybenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide

Cat. No.: B2866480
CAS No.: 321433-46-9
M. Wt: 431.8
InChI Key: PGKKJEIQJZTJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, a methoxybenzyl group, and a hydrazinecarboxamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the pyridine ring and various substituents. The electron-withdrawing trifluoromethyl group could influence the electronic properties of the pyridine ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could participate in electrophilic substitution reactions, and the trifluoromethyl group could undergo various transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Characterization of Derivatives

Synthesis Approaches : Research focuses on the synthesis of various derivatives through reactions involving hydrazine hydrate, showcasing the compound's potential as a precursor in synthesizing biologically active molecules. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides indicates a method for developing compounds with potential biological activities (Hassan et al., 2014).

Biological Activities

Cytotoxicity : Compounds synthesized from similar structures have been evaluated for cytotoxic activity against various cancer cell lines, suggesting their potential in cancer research. For example, some newly synthesized pyrazole and fused pyrazolo derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety were screened for antimicrobial activities, showing promise as antimicrobial agents (Gouda et al., 2010).

Antimicrobial Activity : Several studies have focused on synthesizing new chemical derivatives and testing them for antimicrobial activities, indicating the potential use of such compounds in developing new antimicrobial agents. The synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives highlight this application (Abunada et al., 2008).

Material Science Applications

Polyimide Synthesis : Research into novel synthesis methods for fluorinated polyimides from related chemical structures suggests applications in material science, particularly in creating materials with low moisture absorption and low dielectric constants, suitable for electronic and aerospace applications. For instance, novel organosoluble fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides have been developed, showcasing the potential for high-performance polymeric materials (Chung & Hsiao, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it could interact with biological targets in the body .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the interesting functional groups present in the compound, it could have potential uses in fields like pharmaceuticals or agrochemicals .

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(E)-(4-methoxyphenyl)methoxyiminomethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N5O3/c1-26(15-14(18)7-12(8-22-15)17(19,20)21)25-16(27)23-10-24-29-9-11-3-5-13(28-2)6-4-11/h3-8,10H,9H2,1-2H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKKJEIQJZTJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)NC=NOCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N/C=N/OCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.